
MRS 1845
Overview
Description
MRS 1845, also known as N-Propargylnitrendipene, is a selective inhibitor of store-operated calcium channels. It has an inhibitory concentration (IC50) of 1.7 micromolar. This compound is primarily used in scientific research to study calcium signaling pathways and their implications in various biological processes .
Mechanism of Action
Target of Action
MRS 1845, also known as N-Propargylnitrendipene, primarily targets the store-operated calcium (SOC) channels and ORAI1 . These targets play a crucial role in regulating calcium ion flow in cells, which is essential for various cellular functions including muscle contraction, neurotransmission, and immune response .
Mode of Action
this compound acts as a selective inhibitor of SOC channels, with an IC50 of 1.7 μM . It also inhibits ORAI1, a protein that forms part of the SOC channel . By inhibiting these targets, this compound disrupts the normal flow of calcium ions, thereby affecting the processes that depend on calcium signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting SOC channels and ORAI1, this compound disrupts the normal functioning of this pathway, leading to downstream effects on processes such as muscle contraction, neurotransmission, and immune response .
Pharmacokinetics
It is soluble in dmso, which suggests that it may be well-absorbed and bioavailable when administered in a suitable solvent .
Result of Action
The inhibition of SOC channels and ORAI1 by this compound leads to a decrease in calcium ion flow. This can disrupt various cellular processes, including those involved in muscle contraction, neurotransmission, and immune response . For instance, treatment with this compound has been shown to disrupt the effects of β-glycerophosphate on store-operated Ca 2+ entry (SOCE) and to decrease SOCE following placental growth factor (PlGF) treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of DMSO can enhance the solubility and hence the bioavailability of this compound . .
Biochemical Analysis
Biochemical Properties
MRS 1845 plays a significant role in biochemical reactions, particularly those involving calcium signaling. It interacts with key biomolecules such as the stromal interacting molecule-1 (STIM1), a protein that plays a crucial role in the activation of SOC channels . The interaction between this compound and STIM1 leads to the inhibition of SOC channels, thereby modulating calcium influx into cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways . For instance, in HL-60 leukemia cells, this compound has been shown to reduce calcium entry . It also impacts gene expression and cellular metabolism, although the exact mechanisms remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as STIM1 . By binding to STIM1, this compound inhibits the activation of SOC channels, leading to a decrease in calcium influx into cells . This can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s inhibitory effects on SOC channels can be observed shortly after administration .
Metabolic Pathways
Given its role as a SOC channel inhibitor, it is likely that this compound interacts with enzymes or cofactors involved in calcium signaling pathways .
Transport and Distribution
Given its role in modulating calcium signaling, it is likely that this compound interacts with transporters or binding proteins involved in calcium homeostasis .
Subcellular Localization
Given its role in inhibiting SOC channels, it is likely that this compound localizes to regions of the cell where these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS 1845 involves the reaction of nitrendipine with propargyl bromide in the presence of a base. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .
Chemical Reactions Analysis
Types of Reactions
MRS 1845 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The alkyne group in this compound can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of catalysts like copper(I) iodide and bases such as triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Cardiovascular Research
MRS 1845 has been utilized in cardiovascular studies to investigate its effects on calcium signaling pathways. It serves as a tool for understanding how SOC entry influences vascular smooth muscle contraction and endothelial function.
- Mechanism : By blocking SOC entry, this compound helps elucidate the role of calcium influx in vascular tone regulation.
- Case Study : In a study examining the effects of this compound on rat aortic rings, researchers observed a significant reduction in contraction responses to various agonists, suggesting that SOC entry is critical for maintaining vascular reactivity .
Neurobiology
In neurobiological contexts, this compound has been employed to study neurotransmitter release and synaptic plasticity.
- Impact on Neurotransmission : this compound has been shown to modulate glutamate release from retinal cones, affecting horizontal cell responses.
- Data Table : The following table summarizes key findings from neurobiological studies using this compound:
Cancer Research
This compound has potential applications in cancer research, particularly in understanding the role of calcium signaling in tumor progression.
- Role in Tumor Biology : Studies indicate that SOC channels contribute to the proliferation and survival of cancer cells.
- Case Study : In an investigation into endometrial tumors, this compound was used to assess the expression of NFAT5, a transcription factor involved in cancer progression. The results indicated that inhibiting SOC entry could alter tumor cell behavior .
Immunology
This compound has also been explored for its immunomodulatory effects.
- Research Insights : It has been implicated in modulating immune responses by affecting calcium signaling pathways in immune cells.
- Data Table : The following summarizes findings related to this compound's immunological applications:
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another calcium channel blocker but with a different mechanism of action.
Verapamil: A calcium channel blocker used in the treatment of cardiovascular diseases.
Diltiazem: Similar to verapamil, used for its effects on calcium channels in the heart
Uniqueness of MRS 1845
This compound is unique due to its high selectivity for store-operated calcium channels, specifically targeting the ORAI1 protein. This selectivity makes it a valuable tool in research focused on calcium signaling pathways, distinguishing it from other calcium channel blockers that may have broader or different targets .
Biological Activity
MRS 1845 is a compound that has garnered attention due to its biological activity, particularly in the context of cancer research. This article will explore its mechanisms of action, efficacy in various cancer models, and relevant case studies.
This compound is primarily known as a selective inhibitor of store-operated calcium entry (SOCE) channels. These channels play a crucial role in cellular calcium signaling, which is vital for various cellular processes including proliferation, migration, and apoptosis. The inhibition of SOCE by this compound disrupts calcium influx, thereby affecting cancer cell behavior.
- Inhibition Profile : this compound has demonstrated an IC50 value of approximately 1.7 µM in HL-60 cells, indicating its potency as a calcium entry blocker .
Efficacy in Cancer Models
Numerous studies have investigated the effects of this compound across different cancer types. The following table summarizes key findings:
Cancer Type | Cell Lines | Effects Observed | References |
---|---|---|---|
Gastric Cancer | AGS, MKN45 | Inhibition of cell growth and tumor formation; arrests cell cycle in G2/M phase | Cai et al. (2009) |
Nasopharyngeal Carcinoma | CNE2, HONE1 | Inhibition of cell proliferation; promotes apoptosis | Zhang et al. (2015) |
Colorectal Cancer | HCT116, HT29 | Induces apoptosis; inhibits calcium/CaMKIIγ/AKT pathway | Jing et al. (2016) |
Prostate Cancer | DU145, PC3 | Inhibits survival and proliferation; induces autophagy | Selvaraj et al. (2016) |
Breast Cancer | MDA-MB-231 | Inhibits migration and metastasis; affects focal adhesion dynamics | Yang et al. (2009) |
Study on Gastric Cancer
In a study by Cai et al. (2009), this compound was tested on gastric cancer cell lines AGS and MKN45. The compound significantly inhibited cell growth and induced G2/M phase arrest, suggesting its potential as a therapeutic agent in gastric cancer.
Research on Prostate Cancer
Selvaraj et al. (2016) investigated the effects of this compound on prostate cancer cell lines DU145 and PC3. The study found that this compound not only inhibited cell proliferation but also induced autophagy through the inhibition of the AKT/mTOR pathway, highlighting its multifaceted role in cancer biology.
Properties
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHABUTZRAUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468257 | |
Record name | MRS 1845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544478-19-5 | |
Record name | MRS 1845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: MRS1845 acts as an inhibitor of store-operated calcium entry (SOCE) [, , , , , , , , , , , ]. SOCE is a ubiquitous cellular process where the depletion of calcium stores within the endoplasmic reticulum (ER) triggers the opening of calcium channels on the plasma membrane, allowing calcium influx.
ANone: By inhibiting SOCE, MRS1845 prevents the sustained influx of calcium ions from the extracellular space into the cytoplasm [, , ]. This effectively reduces intracellular calcium concentration, especially after the initial calcium release from ER stores.
ANone: Inhibiting SOCE with MRS1845 can lead to a variety of downstream effects, as calcium signaling is crucial for many cellular processes. These effects include:
- Reduced platelet activity: MRS1845 inhibits platelet activation, procoagulant activity, and thrombus formation [].
- Decreased neurotransmitter release: In photoreceptors, MRS1845 suppresses light-evoked synaptic transmission by inhibiting SOCE-mediated calcium entry [, ].
- Suppression of cell migration: In trophoblast cells, MRS1845 inhibits migration by blocking the Orai1/Akt signaling pathway, which is crucial for SOCE [].
- Protection against oxidative stress: In PC12 cells, MRS1845 attenuates MPP+-induced oxidative stress and cell death, possibly through preservation of mitochondrial function [].
ANone: Research indicates that MRS1845 affects various cell types, including:
- Platelets []
- Cone photoreceptors []
- Human glioblastoma cells []
- Endothelial cells [, , , ]
- Neutrophils [, , ]
- Retinal pigment epithelial (RPE) cells []
- Neuroblastoma cells []
- Differentiated HL60 cells (neutrophilic model) []
- Chicken sperm []
ANone: While MRS1845 is widely used as a SOCE inhibitor, some studies suggest it might affect other calcium channels at higher concentrations [, ]. For instance, it showed partial inhibition of barium entry in SK-MG-1 cells, a pathway thought to be insensitive to classical SOCE blockers [].
ANone: MRS1845 is a nitrendipine derivative. While its precise structure-activity relationship (SAR) is not fully elucidated in these papers, studies with loperamide, a structurally similar compound, suggest that modifications to specific regions of the molecule can significantly impact its ability to interact with SOCE [].
ANone: MRS1845 has been instrumental in elucidating the roles of SOCE in various diseases:
- Thrombosis: Blocking SOCE with MRS1845 reduces thrombus formation, indicating its potential as an antithrombotic agent [].
- Acute lung injury: MRS1845 attenuates endothelial permeability caused by activated neutrophils, suggesting a therapeutic avenue for acute lung injury [].
- Neurodegenerative diseases: The protective effect of MRS1845 against MPP+-induced oxidative stress in PC12 cells highlights its potential in diseases like Parkinson's disease [].
ANone: Despite its utility, some limitations need consideration:
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